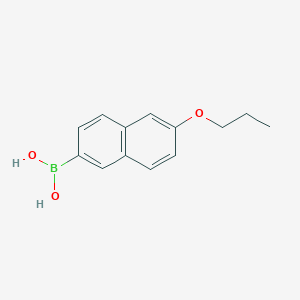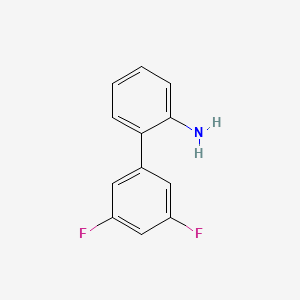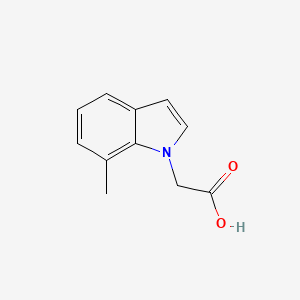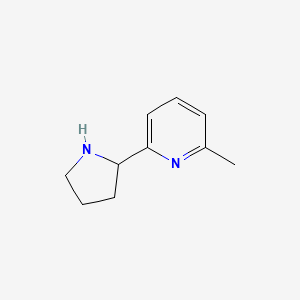
2-Methyl-6-(pyrrolidin-2-yl)pyridine
Descripción general
Descripción
“2-Methyl-6-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C9H12N2 . It is also known as "2-Pyrrolidin-2-yl-pyridine" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Methyl-6-(pyrrolidin-2-yl)pyridine”, can be achieved through various methods. One approach involves the condensation of primary amines with diols . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(pyrrolidin-2-yl)pyridine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The reactions of “2-Methyl-6-(pyrrolidin-2-yl)pyridine” are centered on the methyl group . For example, it can be used as a precursor of 2-vinylpyridine through condensation with formaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(pyrrolidin-2-yl)pyridine” include a molecular weight of 148.21, a density of 1.042, a boiling point of 262°C, and water solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine have been extensively studied. For example, the synthesis and spectral characteristics of thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, have been reported. These compounds were synthesized using Lawesson’s reagent and their structures were confirmed by various spectroscopic methods and X-ray diffraction analysis, revealing interesting features such as electron delocalization and stacking interactions between pyridine rings (Wojciechowska-Nowak et al., 2011).
Ligand Design and Coordination Chemistry
Compounds structurally related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine have been utilized in ligand design for coordination chemistry. For instance, optically active triamines derived from 2,6-bis(aminomethyl)pyridine have been synthesized and their complexation behavior with Cu(II) has been investigated, demonstrating the utility of these ligands in forming stable complexes with potential applications in catalysis and material science (Bernauer et al., 1993).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, derivatives of 2-Methyl-6-(pyrrolidin-2-yl)pyridine have shown promising biological activities. A notable example is the development of potent and selective metabotropic glutamate subtype 5 receptor antagonists with anxiolytic activity, highlighting the therapeutic potential of these compounds in treating anxiety and other neurological disorders (Cosford et al., 2003).
Material Science and Catalysis
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored, with applications in material science and catalysis. These ligands have been employed in the creation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical properties, demonstrating the versatility of pyridine-based ligands in developing functional materials (Halcrow, 2005).
Safety And Hazards
While specific safety and hazard information for “2-Methyl-6-(pyrrolidin-2-yl)pyridine” was not found, similar compounds are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity .
Direcciones Futuras
The future directions for “2-Methyl-6-(pyrrolidin-2-yl)pyridine” could involve further exploration of its potential biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this compound could be used in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-methyl-6-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-2-5-10(12-8)9-6-3-7-11-9/h2,4-5,9,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDVXGUGGWTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



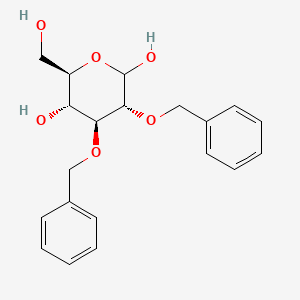
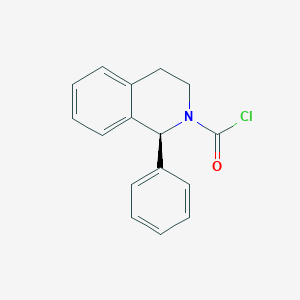
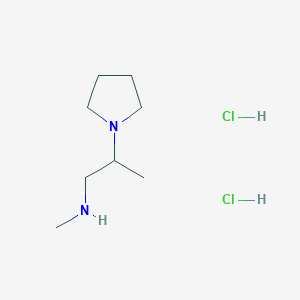

![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)
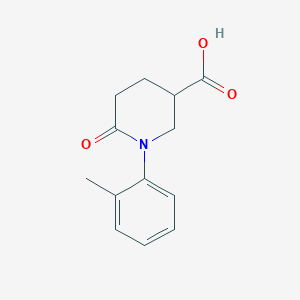
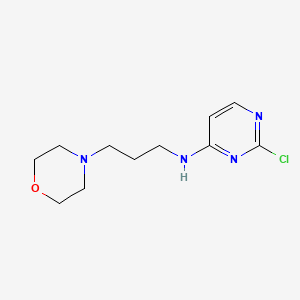
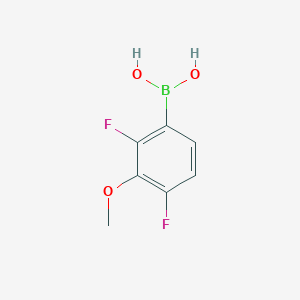
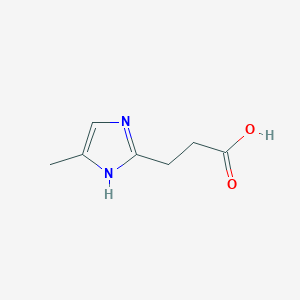
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)
